molecular formula C8H6ClNO4 B3011396 Methyl 2-chloro-6-nitrobenzoate CAS No. 80563-87-7

Methyl 2-chloro-6-nitrobenzoate

Cat. No. B3011396
CAS RN: 80563-87-7
M. Wt: 215.59
InChI Key: USGSGFWEGZVPNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-chloro-6-nitrobenzoate is an organic compound that is used in a variety of scientific and industrial applications. It is a white crystalline solid with a melting point of 90-91 °C and a boiling point of 180-182 °C. It is soluble in most organic solvents and is stable under normal conditions. It has a molecular formula of C7H5ClN2O4 and is a derivative of benzoic acid. It is a versatile compound that can be used in a variety of applications, including synthesis, drug formulation, and industrial processes.

Scientific Research Applications

  • Analytical Chemistry Applications :

    • The compound is utilized in chromatographic methods for determining residues in agricultural products, as seen in the study by Alder, Augenstein, and Rogerson (1978), where diazomethane is used to convert residues to methyl 2-chloro-6-nitrobenzoate for detection through gas-liquid chromatography. This method has applications in analyzing soybeans, foliage, soil, milk, and liver, with a detection limit of 0.01 ppm and recovery rates of 70-75% (Alder, Augenstein, & Rogerson, 1978).
  • Crystallography and Molecular Structure Analysis :

    • In crystallography, the isomeric hydrogen-bonded co-crystals of this compound with other chemicals like 6-methylquinoline and different isomers of chloro- and nitro-substituted benzoic acids have been studied. For instance, Gotoh and Ishida (2020) examined the crystal structures of these co-crystals at low temperatures, highlighting the molecule's utility in understanding hydrogen bonding in crystal structures (Gotoh & Ishida, 2020).
  • Pharmaceutical Synthesis :

    • In pharmaceutical research, this compound is used as a starting material in the synthesis of various drugs. Chen Yi-fen, Li Ai-xia, and Jie Yafei (2010) demonstrated its use in synthesizing chlorantraniliprole, a pesticide, through a series of reactions including esterification, reduction, chlorination, and aminolysis, achieving an overall yield of 55.0% (Chen Yi-fen, Li Ai-xia, & Jie Yafei, 2010).
  • Detection of Genotoxic Impurities :

    • This compound is also important in detecting potential genotoxic impurities in pharmaceutical substances, as shown in a study by Gaddam et al. (2020). They developed and validated an HPLC method for detecting and quantifying genotoxic impurities like this compound in lenalidomide, a drug used for treating multiple myeloma and myelodysplastic syndromes (Gaddam et al., 2020).
  • Cytotoxicity Studies :

    • In cytotoxicity studies, compounds like 5-chloro-2-nitrobenzoic acid, a related chemical, are reacted with silver oxide and other substances to form complexes that exhibit high cytotoxic properties to both normal and carcinoma cells. This shows its potential in developing anti-cancer agents and understanding the interaction of metal complexes with biological cells (Wang & Shi, 2011).

properties

IUPAC Name

methyl 2-chloro-6-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4/c1-14-8(11)7-5(9)3-2-4-6(7)10(12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGSGFWEGZVPNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50879309
Record name BENZOIC ACID, 2-CHLORO-6-NITRO-, METHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50879309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

80563-87-7
Record name BENZOIC ACID, 2-CHLORO-6-NITRO-, METHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50879309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension containing 3.0 g (15 mmol) of 2-chloro-6-nitrobenzoic acid in 150 ml of dichloromethane was added 2.8 g (22 mmol) of oxalyl chloride followed by 0.055 ml (0.75 mmol) of N,N-dimethylformamide. The reaction was allowed to stir at room temperature for 2 h, quenched with 50 ml of methanol and concentrated under reduced pressure. The residue was dissolved in ethyl acetate and washed with saturated sodium bicarbonate. The organic phase was dried over magnesium sulfate. Filtration, removal of solvent and purification of the residue via biotage eluting with 10% ethyl acetate/hexanes gave 3.1 g (9-7%) of product.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Quantity
0.055 mL
Type
catalyst
Reaction Step Three
Yield
9%

Synthesis routes and methods II

Procedure details

18.9 gm (86 mmols) of 2-chloro-6-nitro-benzoic acid chloride were added dropwise over a period of 10 minutes to 100 ml of methanol. The reaction mixture was refluxed for 4 hours and then evaporated in vacuo. The residue was treated with a little ice-cold methanol and filtered off.
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.